molecular formula C18H18N4O3S2 B2978996 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 459413-95-7

4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2978996
CAS No.: 459413-95-7
M. Wt: 402.49
InChI Key: GBESOPUNIGSTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a benzamide core with dimethylamino and thiazolylsulfonamide substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the thiazolylsulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can serve as a probe or ligand in biochemical assays and studies.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiazolylsulfonamide moiety can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzoic acid
  • 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzylamine
  • 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzothiazole

Uniqueness

Compared to similar compounds, 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(dimethylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-22(2)15-7-3-13(4-8-15)17(23)20-14-5-9-16(10-6-14)27(24,25)21-18-19-11-12-26-18/h3-12H,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBESOPUNIGSTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.